5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide

Description

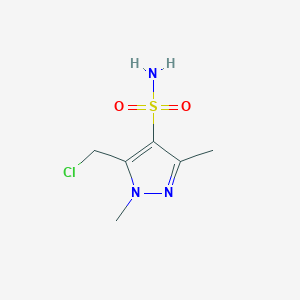

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide (CAS 88398-46-3) is a pyrazole-based sulfonamide derivative with the molecular formula C₅H₈ClN₃O₂S and a molecular weight of 209.65 g/mol . Its structure features a pyrazole core substituted with a chloromethyl group at position 5, methyl groups at positions 1 and 3, and a sulfonamide moiety at position 2.

The chloromethyl group may enhance reactivity, enabling further derivatization for drug development.

Properties

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAJTDVEROXWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)N)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Biological Activity

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure that includes nitrogen atoms. The sulfonamide group enhances its biological activity by allowing interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins:

- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzyme activity by blocking active sites. This mechanism is crucial in pathways such as glycolysis and other metabolic processes.

- Binding Interactions : It engages in hydrogen bonding and hydrophobic interactions with target biomolecules, leading to conformational changes that affect their function .

Biochemical Pathways

Research indicates that this compound influences several biochemical pathways:

- Metabolic Pathways : It may inhibit key enzymes involved in glucose metabolism, potentially providing therapeutic benefits in conditions like diabetes .

- Cell Signaling : The compound can alter phosphorylation states of signaling proteins, impacting downstream signaling events and gene expression .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : It has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. For instance, it showed activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| S. aureus | 25.1 | Ceftriaxone (3.125) |

| E. coli | 20.0 | Ceftriaxone (1.6125) |

| B. subtilis | 15.0 | Ceftriaxone (1.6125) |

Antidiabetic Potential

Recent studies have highlighted the potential of this compound as an antidiabetic agent:

- α-Glucosidase Inhibition : In vitro assays revealed IC50 values ranging from 1.13 to 28.27 µM against α-glucosidase, indicating stronger activity than the standard drug acarbose (IC50 = 35.1 µM) .

Study on Enzyme Inhibition

In a study examining the inhibition of carbonic anhydrase (CA), various derivatives of pyrazole sulfonamides were tested for their inhibitory effects:

- Results indicated that modifications in the pyrazole ring significantly affected inhibitory activity against different isoforms of CA, with some compounds showing Ki values as low as 3.3 nM .

Anticancer Activity

Another investigation assessed the anticancer properties of pyrazole derivatives:

- Compounds similar to this compound demonstrated promising results against various cancer cell lines, suggesting potential for development into therapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability:

Scientific Research Applications

Pharmaceutical Applications

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to serve as a scaffold for the development of compounds targeting specific biological pathways. Notably, this compound has been investigated for its potential anti-inflammatory and antidiabetic properties.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds analogous to this compound have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antidiabetic Activity

Recent studies have highlighted the potential of pyrazole sulfonamides as antidiabetic agents. In vitro assessments reveal that these compounds can effectively inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. For example, one derivative showed an IC50 value of 1.13 µM against α-glucosidase, outperforming acarbose, a standard antidiabetic medication .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Various synthetic routes have been explored, including:

- One-pot reactions that simplify the synthesis by combining multiple steps into a single reaction vessel.

- Catalytic methods that enhance efficiency and reduce by-products.

These synthetic strategies are crucial for producing derivatives with enhanced pharmacological profiles.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Sulfonamide Derivatives

Key Observations :

- The chloromethyl group in the target compound distinguishes it from analogs with ester (e.g., ) or aryl substituents (e.g., ). This group may facilitate covalent interactions in biological systems.

Pharmacological Activities

Table 2: Pharmacological Comparison

Key Observations :

- For example: Benzoylamino and phenyl groups in enhance analgesic and anti-inflammatory effects via hydrophobic interactions. Chlorophenyl substituents in improve anti-inflammatory activity but increase ulcerogenic risk.

- The absence of bulky substituents in the target compound may reduce potency but improve safety profiles .

Preparation Methods

Sulfonation and Chlorination of Pyrazole Intermediates

The most cited route begins with the nitration and sulfonation of 1,3-dimethylpyrazole. In Patent KR890001546B1 , 5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride is synthesized by reacting 1,3-dimethylpyrazole with chlorosulfonic acid under controlled conditions. The crude sulfonyl chloride is then treated with ammonia to yield the sulfonamide.

Reaction Scheme:

- Nitration :

$$ \text{1,3-Dimethylpyrazole} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{5-Nitro-1,3-dimethylpyrazole} $$

Sulfonation :

$$ \text{5-Nitro-1,3-dimethylpyrazole} + \text{ClSO}_3\text{H} \rightarrow \text{5-Nitro-1,3-dimethylpyrazole-4-sulfonyl chloride} $$Reduction and Chlorination :

$$ \text{5-Nitro intermediate} \xrightarrow{\text{Fe/HCl}} \text{5-Chloro-1,3-dimethylpyrazole-4-sulfonyl chloride} $$Amination :

$$ \text{Sulfonyl chloride} + \text{NH}_3 \rightarrow \text{5-Chloro-1,3-dimethylpyrazole-4-sulfonamide} $$

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 68% |

| Sulfonation | ClSO₃H | 25°C | 72% |

| Chlorination | Fe, HCl | Reflux | 85% |

| Amination | NH₃ (gas) | 0°C | 90% |

Chloromethylation of Preformed Sulfonamides

An alternative approach involves introducing the chloromethyl group post-sulfonamide formation. ACS Omega (2022) reports a method where 1,3-dimethylpyrazole-4-sulfonamide reacts with formaldehyde and hydrochloric acid to install the chloromethyl moiety.

Procedure:

- Chloromethylation :

$$ \text{1,3-Dimethylpyrazole-4-sulfonamide} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide} $$

Optimization Insights:

- Catalyst : ZnCl₂ (10 mol%) improves electrophilic substitution.

- Solvent : Dichloromethane minimizes side reactions.

- Yield : 78% after recrystallization from ethanol.

Reaction Optimization and Critical Parameters

Temperature Control

Exothermic reactions, such as sulfonation and chloromethylation, require strict temperature control. Ice-cooled quenching (0–5°C) is essential to stabilize intermediates like sulfonyl chlorides, which are prone to hydrolysis.

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core. Key steps include:

- Chloromethylation : Reacting a pyrazole precursor (e.g., 5-amino derivatives) with chlorinating agents like Cl-CH₂COCl under reflux in ethanol or acetic acid .

- Sulfonamide Formation : Introducing the sulfonamide group via reaction with sulfonyl chlorides or thioureas in the presence of catalysts like K₂CO₃ .

- Optimization : Reaction conditions (temperature: 10–15°C for methylation; reflux for acylation) and solvents (ethanol, pyridine) are tailored to maximize yields (77–89%) and purity. Catalysts such as K₂CO₃ or ZnCl₂ are selected based on compatibility with intermediates .

Q. Which spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, C-Cl at ~700 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, chloromethyl at δ 4.1–4.3 ppm) .

- Mass Spectrometry : Validates molecular weight (209.65 g/mol via ESI-MS) and fragmentation patterns .

- Elemental Analysis : Ensures purity (>95% C, H, N, S content) .

Q. What are the key pharmacological activities reported for this compound derivatives, and what experimental models are used?

- Methodological Answer : Derivatives are screened for:

- Analgesic/Anti-inflammatory Activity : Rat models (e.g., carrageenan-induced paw edema) with oral administration (1% CMC suspension). Efficacy is compared to standard drugs like diclofenac .

- Ulcerogenic Potential : Assessed via gastric lesion scoring in rodents after intraperitoneal dosing .

- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing chloromethyl with phenylthio groups) alters bioactivity and toxicity profiles .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) provides insights into:

- Electronic Structure : HOMO-LUMO gaps predict reactivity; electrostatic potential maps identify nucleophilic/electrophilic sites .

- Reaction Pathways : Simulates intermediates in chloromethylation or sulfonamide formation, guiding experimental optimization .

- Spectroscopic Validation : Calculated IR/NMR spectra are compared to experimental data to resolve ambiguities (e.g., tautomerism in pyrazole rings) .

Q. What strategies are recommended for resolving contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic effects) observed in pyrazole sulfonamide derivatives?

- Methodological Answer : Contradictions are addressed via:

- Dose-Response Studies : Establish therapeutic windows (e.g., ED₅₀ vs. LD₅₀) to balance efficacy and toxicity .

- Comparative Assays : Test analogs with modified substituents (e.g., 4-methylphenyl vs. phenyl groups) to isolate structural drivers of ulcerogenicity .

- Mechanistic Profiling : Evaluate COX-1/2 inhibition ratios to link anti-inflammatory activity to gastric side effects .

Q. How does the introduction of different substituents on the pyrazole core influence the bioactivity and physicochemical properties of sulfonamide derivatives?

- Methodological Answer : Substituent effects are systematically studied through:

- Lipophilicity Adjustments : Chloromethyl groups enhance membrane permeability (logP ~2.1), while polar groups (e.g., -OH) improve solubility .

- Bioisosteric Replacement : Replacing Cl with Br or CF₃ alters metabolic stability and target affinity .

- SAR Databases : Compile data from analogs (e.g., 5-(4-chlorophenoxy) derivatives) to correlate substituents with IC₅₀ values in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.